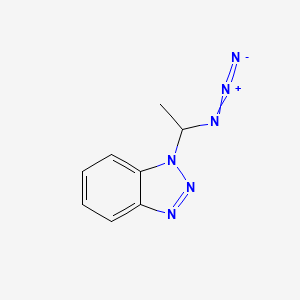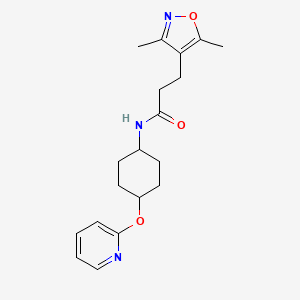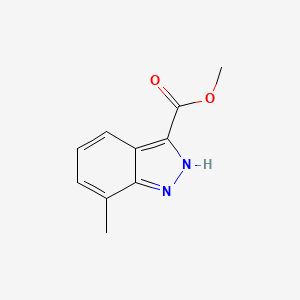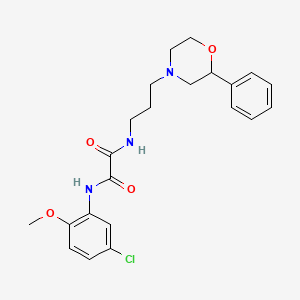![molecular formula C22H19N3O4 B3006056 N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide CAS No. 2095746-71-5](/img/structure/B3006056.png)
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as HOBt or HOBT and is used in the synthesis of peptides and other organic compounds. Additionally, we will list future directions for research on HOBt.
Mecanismo De Acción
The mechanism of action of HOBt in peptide synthesis involves the activation of the carboxylic acid group of amino acids. This activation is achieved through the formation of an active ester intermediate, which is then able to react with the amino group of other amino acids. The resulting peptide bond is stable and allows for the formation of longer peptide chains.
Biochemical and Physiological Effects:
HOBt has no known biochemical or physiological effects on its own. However, its use in peptide synthesis can have a significant impact on the biochemical and physiological properties of the resulting peptides. Peptides synthesized using HOBt as a coupling reagent are generally more stable and have higher purity than those synthesized using other coupling reagents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HOBt in lab experiments is its ability to produce high-quality peptides with high yields. Additionally, HOBt is relatively inexpensive and easy to use, making it a popular choice for peptide synthesis. However, HOBt has some limitations, including its limited solubility in water and its potential to cause side reactions in certain peptide sequences.
Direcciones Futuras
There are several future directions for research on HOBt. One potential area of research is the development of new coupling reagents that can overcome the limitations of HOBt. Another area of research is the use of HOBt in the synthesis of other organic compounds, such as nucleotides and carbohydrates. Additionally, the use of HOBt in the synthesis of peptides with specific biological activities, such as antimicrobial peptides and enzyme inhibitors, is an area of active research.
Métodos De Síntesis
The synthesis of HOBt involves the reaction of 2-hydroxybenzaldehyde with 3-amino-4H-1,4-benzoxazin-2-one in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 3-formylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form HOBt. This synthesis method has been widely used in the production of HOBt for scientific research purposes.
Aplicaciones Científicas De Investigación
HOBt has a wide range of applications in scientific research. One of its most common uses is in the synthesis of peptides, which are important biomolecules involved in many biological processes. HOBt is used as a coupling reagent in peptide synthesis, where it helps to activate the carboxylic acid group of amino acids, allowing them to react with the amino group of other amino acids. This results in the formation of peptide bonds, which are the backbone of peptides.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-19-7-2-1-6-17(19)25-22(28)15-5-3-4-14(10-15)12-23-16-8-9-18-20(11-16)29-13-21(27)24-18/h1-11,23,26H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKNGDADYBFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)C(=O)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)




![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)
![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)
